2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol
Overview
Description
2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol is a complex organic compound that features a benzoxazine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, which can be synthesized from anthranilic acid and an appropriate aldehyde under acidic conditions . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a diketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the use of catalysts and solvents that can be easily recycled is crucial for minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines .
Scientific Research Applications
2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxazin-4-one: Shares the benzoxazine ring but lacks the pyrazole moiety.
3,5-Dimethylpyrazole: Contains the pyrazole ring but does not have the benzoxazine structure.
2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
The uniqueness of 2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol lies in its combined benzoxazine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential multifunctional applications .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-14(13(2)19(17-12)7-9-20)11-18-8-10-21-16-6-4-3-5-15(16)18/h3-6,20H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLJIMJAFQCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)CN2CCOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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